N-(1-Acetyl-2-pyrrolidinyl)acetamide
Description
N-(1-Acetyl-2-pyrrolidinyl)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-(1-acetylpyrrolidin-2-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)9-8-4-3-5-10(8)7(2)12/h8H,3-5H2,1-2H3,(H,9,11) |
InChI Key |
VPXHOTOVOPGADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-pyrrolidinyl)acetamide typically involves the acylation of pyrrolidine derivatives. One common method is the reaction of 2-pyrrolidinone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moieties in N-(1-Acetyl-2-pyrrolidinyl)acetamide undergo hydrolysis under acidic or basic conditions, breaking the amide bond to form carboxylic acids and amines. This reaction is critical for understanding the compound’s stability and degradation pathways.
Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | Acetic acid + N-(2-pyrrolidinyl)acetamide | Partial hydrolysis due to steric hindrance |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium acetate + pyrrolidine derivative | Requires prolonged heating for complete cleavage |
The steric hindrance from the pyrrolidine ring slows hydrolysis compared to simpler amides, as noted in studies of structurally analogous compounds.
Acetylation and Acylation
The compound’s synthesis involves acetylation of pyrrolidine derivatives using acetic anhydride or acetyl chloride . While further acylation reactions are not explicitly documented for this compound, its structure suggests potential reactivity with acylating agents at the secondary amine or carbonyl oxygen.
Inferred Reactivity:
-
N-Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) could yield N,N-diacylated derivatives.
-
O-Acylation: Electrophilic attack at the carbonyl oxygen is less likely due to resonance stabilization but may occur under strongly acidic conditions.
Nucleophilic Substitution
The pyrrolidine nitrogen and carbonyl groups may participate in nucleophilic substitution reactions. For example:
-
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) could produce quaternary ammonium salts, altering the compound’s solubility and bioavailability.
-
Aminolysis: Substitution of the acetyl group with amines (e.g., ammonia) might generate urea derivatives, though this is speculative without direct experimental data .
Cyclization and Ring-Opening
The pyrrolidine ring’s conformational flexibility allows for cyclization or ring-opening under specific conditions:
-
Cyclization: Heating in polar aprotic solvents (e.g., DMF) could induce intramolecular reactions, forming bicyclic structures.
-
Ring-Opening: Strong acids (e.g., H2SO4) may protonate the ring nitrogen, leading to ring cleavage and formation of linear amines .
Redox Reactions
The acetyl groups and pyrrolidine ring are susceptible to redox processes:
-
Reduction: Catalytic hydrogenation (H2/Pd-C) might reduce the amide carbonyl to a secondary alcohol, though this is energetically unfavorable without tailored catalysts.
-
Oxidation: Strong oxidizing agents (e.g., KMnO4) could oxidize the pyrrolidine ring to a lactam or rupture the ring entirely .
Pharmacological Interactions
While not direct chemical reactions, the compound’s interactions with biological systems involve non-covalent binding (e.g., hydrogen bonding with enzymes) and metabolic transformations (e.g., hepatic oxidation) . These interactions are inferred from studies on structurally related opioid kappa agonists .
Scientific Research Applications
Chemical Synthesis Applications
N-(1-Acetyl-2-pyrrolidinyl)acetamide serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves the acylation of pyrrolidine derivatives. A common method is the reaction of 2-pyrrolidinone with acetic anhydride, often facilitated by a base like pyridine. This process can be optimized for yield and purity through controlled conditions and purification methods such as recrystallization or chromatography.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to N-oxides using agents like hydrogen peroxide. |
| Reduction | Produces amine derivatives with reducing agents such as lithium aluminum hydride. |
| Substitution | The acetamide group can be replaced with other functional groups under specific conditions. |
Biological Applications
Research into this compound has highlighted its potential biological activities, including enzyme inhibition and receptor binding.
Therapeutic Potential
Studies indicate that this compound may have applications in treating various diseases due to its interaction with specific molecular targets. For instance, it has been investigated for its effects on cerebrovascular disturbances and as a nootropic agent, showing promise in enhancing cognitive functions and protecting against neurodegeneration .
| Biological Activity | Potential Application |
|---|---|
| Enzyme Inhibition | May inhibit certain enzymes involved in disease progression. |
| Receptor Binding | Potential for modulating receptor activity related to neurological conditions. |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules. Its versatility makes it suitable for various applications in chemical manufacturing and pharmaceuticals.
Case Studies
- Cerebrovascular Research : A study demonstrated that compounds similar to this compound provided significant protection against hypoxia-induced lethality in animal models, suggesting potential therapeutic benefits for cerebrovascular conditions .
- Antimicrobial Activity : Another research effort focused on derivatives of pyrrolidine compounds showed promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, indicating that modifications to the this compound structure could enhance its efficacy .
- Anticancer Properties : Recent investigations into related compounds revealed structure-dependent anticancer activities against lung adenocarcinoma cells (A549), highlighting the potential for developing new cancer therapies based on this compound's derivatives .
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2-pyrrolidinyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
2-Pyrrolidinone: A lactam derivative of pyrrolidine.
N-Acetylpyrrolidine: Similar structure with an acetyl group attached to the nitrogen atom.
Uniqueness
N-(1-Acetyl-2-pyrrolidinyl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .
Biological Activity
N-(1-Acetyl-2-pyrrolidinyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an acetyl group, which is crucial for its biological interactions. The structural formula can be represented as follows:
This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring facilitates these interactions, leading to modulation of enzyme activities or receptor binding. This mechanism is significant in the context of drug design and therapeutic applications.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects against diseases where such enzymes are overactive.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of similar compounds, suggesting that this compound may have applications in neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals several notable findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Activity :
- In vitro studies have shown that this compound and its derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, compound derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide .
- A specific derivative exhibited high cytotoxicity against HeLa and T24 cells, indicating its potential as a lead compound for further development .
- Enzyme Interaction Studies :
- Neuroprotective Studies :
Q & A
Q. How can synthetic routes for N-(1-Acetyl-2-pyrrolidinyl)acetamide be optimized to improve yield and purity?
- Methodological Answer : Synthetic optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and protecting group strategies. For pyrrolidine-based acetamides, microwave-assisted synthesis (e.g., 60–80°C, DMF solvent) can reduce reaction time and improve regioselectivity . Acetyl group protection of the pyrrolidine nitrogen, followed by amidation with acetic anhydride, is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor intermediates using TLC and confirm final structure via H/C NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) identifies acetyl protons (~2.0 ppm) and pyrrolidine ring protons (1.8–3.5 ppm). C NMR confirms carbonyl carbons (~170 ppm) and pyrrolidine carbons (20–50 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight. High-resolution MS (HRMS) distinguishes isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using DMSO (10–50 mM stock solutions) or aqueous buffers (pH 6–7.4 with 0.1% Tween-80). Stability studies (24–72 hrs, 4°C/RT) via UV-HPLC monitor degradation. Lyophilization improves long-term storage. For hygroscopic batches, desiccants (silica gel) prevent moisture absorption .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against N-acetyl glucosaminidases (0.1–100 µM) using fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide). Measure IC via fluorescence (λ=360 nm, λ=450 nm) .
- Cytotoxicity : MTT assay (3–48 hrs, 10–100 µM) on mammalian cell lines (e.g., HEK293) evaluates cell viability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent this compound analogues?
- Methodological Answer :
- Pyrrolidine Modifications : Introduce substituents (e.g., methyl, hydroxyl) at C3/C4 to alter steric/electronic effects. Compare IC values against parent compound .
- Acetamide Variations : Replace acetyl with propanoyl or benzoyl groups to assess hydrogen-bonding interactions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes .
Q. What strategies ensure selectivity of this compound for its target enzyme over off-target proteins?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled inhibitors) to measure displacement in enzyme isoforms.
- Proteome Profiling : Incubate compound (1–10 µM) with human liver microsomes; analyze via LC-MS/MS to identify off-target adducts .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), CYP450 inhibition, and hERG liability.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .
Q. How should contradictory data between enzyme inhibition and cellular efficacy be resolved?
- Methodological Answer :
- Permeability Testing : Use Caco-2 monolayers to assess cellular uptake (P <1×10 cm/s indicates poor permeability).
- Efflux Transporters : Inhibit P-gp (e.g., verapamil) to determine if efflux reduces intracellular concentration .
Q. What quality control measures mitigate genotoxic impurities in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
